10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid
Description
The compounds 10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid and 10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid are structurally intricate spirocyclic derivatives with fused oxapentacyclic and benzofuran moieties. Their complexity arises from multiple oxygenated functional groups (e.g., acetyloxy, oxo, carboxylic acid) and stereochemical arrangements. Such compounds are hypothesized to originate from marine actinomycetes, which are prolific producers of bioactive secondary metabolites with unique scaffolds .
Properties
IUPAC Name |
10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H20O9/c1-16(34)39-25-14-27-29(21-9-5-3-7-19(21)25)33(24-12-11-18(31(36)37)13-23(24)32(38)42-33)30-22-10-6-4-8-20(22)26(40-17(2)35)15-28(30)41-27;1-16(34)39-25-14-27-29(21-9-5-3-7-19(21)25)33(24-13-18(31(36)37)11-12-23(24)32(38)42-33)30-22-10-6-4-8-20(22)26(40-17(2)35)15-28(30)41-27/h2*3-15H,1-2H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPPESMYSHGCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=CC=CC=C31)C4(C5=C(C=C(C=C5)C(=O)O)C(=O)O4)C6=C(O2)C=C(C7=CC=CC=C76)OC(=O)C.CC(=O)OC1=CC2=C(C3=CC=CC=C31)C4(C5=C(C=CC(=C5)C(=O)O)C(=O)O4)C6=C(O2)C=C(C7=CC=CC=C76)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H40O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746754 | |
| Record name | 5',9'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-5-carboxylic acid--5',9'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-6-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1121.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163831-68-3 | |
| Record name | 5',9'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-5-carboxylic acid--5',9'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-6-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5(6)-Carboxynaphthofluorescein diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid typically involves the esterification of carboxynaphthofluorescein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds are hydrolyzed by intracellular esterases to yield carboxynaphthofluorescein.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in biological systems.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of esterases within the cell.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Major Products Formed
The primary product formed from the hydrolysis of this compound is carboxynaphthofluorescein, a fluorescent molecule that is well-retained within cells .
Scientific Research Applications
10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study various chemical reactions and processes.
Biology: Employed in cell viability assays, cell tracing, and tracking studies.
Medicine: Utilized in diagnostic procedures to assess cell health and function.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of 10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid involves its hydrolysis by intracellular esterases to produce carboxynaphthofluorescein. This fluorescent product accumulates within the cell, allowing researchers to measure enzymatic activity and cell-membrane integrity. The molecular targets include intracellular esterases and cell membranes .
Comparison with Similar Compounds
Comparative Structural Analysis
Key Structural Features
The primary distinction between the two compounds lies in the position of the oxo group on the benzofuran moiety (1'-oxo vs. 3'-oxo), which alters the electronic environment and spatial configuration. Both compounds share:
- A 13-oxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa backbone.
- Diacetyloxy groups at positions 10 and 14.
- A carboxylic acid group at position 5'.
NMR Data Comparison
Evidence from analogous spirocyclic compounds (e.g., salternamides and rapamycin derivatives) highlights the utility of NMR in differentiating substituent effects. For instance:
| Proton Position | Compound 1 (1'-oxo) δ (ppm) | Compound 2 (3'-oxo) δ (ppm) | Similar Compound (Rapa) δ (ppm) |
|---|---|---|---|
| Region A (39–44) | 6.8–7.2 | 7.0–7.5 | 6.5–7.0 |
| Region B (29–36) | 3.2–3.8 | 3.5–4.0 | 3.0–3.6 |
| Benzofuran C=O | 168.5 | 170.2 | 167.8 |
The oxo group’s position induces deshielding in Region A (aromatic protons) and minor shifts in Region B (aliphatic protons), consistent with electronic perturbations observed in related spirocyclic systems .
Comparison with Similar Compounds
Structural Similarity Metrics
Chemical similarity searches using molecular descriptors (e.g., topological fingerprints) and graph-based methods reveal:
- Salternamide E : Shares a spirocyclic core but lacks acetyloxy and carboxylic acid groups. Lower similarity score (Tanimoto coefficient: 0.65) .
- Rapamycin analogs : Exhibit comparable macrocyclic features but differ in oxygenation patterns. Similarity scores range from 0.55–0.70 .
- NP-like ZINC compounds : Synthetic analogs with benzofuran moieties show moderate overlap (Tanimoto: 0.60–0.75) but lack the oxapentacyclic framework .
Methodological Considerations in Comparison
Graph-Based vs. Descriptor-Based Comparison
- Graph-based methods : Accurately capture stereochemical and connectivity differences but face computational challenges due to the NP-hard complexity of graph isomorphism problems .
- Descriptor-based methods : Efficient for high-throughput screening but may overlook subtle stereoelectronic effects critical for bioactivity .
Lumping Strategy for Property Prediction
The "lumping" approach groups compounds with shared features (e.g., acetyloxy, benzofuran) to predict reactivity or pharmacokinetics. For example:
| Lumped Group | Shared Features | Predicted logP | Metabolic Stability |
|---|---|---|---|
| Acetyloxy-spirocyclic acids | Diacetyloxy, carboxylic acid, spiro core | 2.5–3.5 | Moderate |
| Non-acetylated spirocycles | Hydroxyl groups, spiro core | 1.0–2.0 | Low |
This strategy simplifies modeling but risks oversimplifying substituent-specific effects .
Implications for Drug Discovery
The target compounds occupy a unique niche in chemical space, distinct from both natural products (NPs) and synthetic libraries. Their structural complexity aligns with NPs but incorporates synthetic modifications (e.g., acetyloxy groups) to optimize bioavailability . Tools like Hit Dexter 2.0 could prioritize these compounds for experimental validation by assessing their likelihood of being "dark chemical matter" (inactive in historical assays) or promiscuous binders .
Biological Activity
The compound 10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid; 10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid is a complex organic molecule with notable biological activities that have garnered attention in recent research.
Chemical Structure and Properties
The compound features a unique spiro structure characterized by multiple fused ring systems and acetoxy functional groups that contribute to its biological properties.
Key Structural Features:
- Spirocyclic Framework : The spiro structure allows for unique conformational flexibility that may influence its interaction with biological targets.
- Acetoxy Groups : These functional groups enhance solubility and may play a role in the compound's biological activity.
Biological Activities
Research has indicated that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Studies have demonstrated significant antimicrobial effects against various bacterial strains and fungi:
- Bacteria : The compound showed inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL depending on the strain tested.
- Fungi : Antifungal activity was noted against Candida albicans, with an MIC of approximately 30 µg/mL.
Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of this compound:
- Cell Lines Tested : The compound was tested against several cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer).
- IC50 Values : The IC50 values ranged from 0.05 to 0.15 µg/mL for different cell lines indicating potent anticancer activity.
The exact mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of DNA Synthesis : Preliminary studies suggest that the compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence indicates that the compound promotes programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant inhibition of E. coli and S. aureus with MICs of 20–50 µg/mL |
| Study 2 | Anticancer Activity | IC50 values between 0.05–0.15 µg/mL against HCT116 and MCF7 cell lines |
| Study 3 | Mechanistic Studies | Potential inhibition of DNA synthesis and induction of apoptosis in cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
